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Compound Name:
2-(4-Fluorophenyl)thiazole-5-

carbaldehyde

Cat. No.: B1520586 Get Quote

An In-Depth Technical Guide to 2-(4-Fluorophenyl)thiazole-5-carbaldehyde

Abstract: This technical guide provides a comprehensive overview of 2-(4-
Fluorophenyl)thiazole-5-carbaldehyde, a pivotal heterocyclic building block in modern

synthetic and medicinal chemistry. We will explore its core chemical properties, validated

synthesis methodologies, spectroscopic signature, and key reactive characteristics.

Furthermore, this guide will illuminate its applications in drug discovery, leveraging its unique

structural features—the electron-rich thiazole core, the reactive aldehyde moiety, and the bio-

isosteric fluorophenyl group. This document is intended for researchers, chemists, and drug

development professionals seeking to leverage this versatile intermediate in their work.

Core Molecular Profile and Physicochemical
Properties
2-(4-Fluorophenyl)thiazole-5-carbaldehyde is a substituted thiazole derivative that has

garnered significant interest as a versatile intermediate.[1] The molecule's architecture,

featuring a fluorinated aromatic ring coupled to a formylated thiazole, provides a unique

combination of reactivity and biophysical properties.[2] The fluorine substituent is particularly

notable, as its incorporation into drug candidates often enhances metabolic stability, binding

affinity, and lipophilicity.[1][2]

The core structure consists of three key components:
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Thiazole Ring: An electron-rich five-membered heterocycle containing sulfur and nitrogen,

which can participate in various chemical transformations and biological interactions like

hydrogen bonding and π-π stacking.[2]

Aldehyde Group: Positioned at the C5 position, this functional group is a versatile handle for

a wide array of synthetic transformations, including condensations, nucleophilic additions,

and cross-coupling reactions.[2]

4-Fluorophenyl Group: Attached at the C2 position, this group modulates the electronic

properties of the thiazole ring and confers properties often sought in drug design.[2]

dot graph "Chemical_Structure" { layout=neato; node [shape=none, margin=0]; edge

[style=solid];

// Define nodes for atoms N1 [label="N", pos="0,0.8!"]; S1 [label="S", pos="0,-0.8!"]; C2

[label="C", pos="-1.2,0!"]; C4 [label="C", pos="1.2,0.4!"]; C5 [label="C", pos="1.2,-0.4!"];

// Phenyl Ring C_phenyl_1 [label="C", pos="-2.4,0!"]; C_phenyl_2 [label="C", pos="-3.2,0.8!"];

C_phenyl_3 [label="C", pos="-4.4,0.8!"]; C_phenyl_4 [label="C", pos="-5.2,0!"]; C_phenyl_5

[label="C", pos="-4.4,-0.8!"]; C_phenyl_6 [label="C", pos="-3.2,-0.8!"]; F1 [label="F",

pos="-6.4,0!"];

// Aldehyde Group C_aldehyde [label="C", pos="2.4,-0.8!"]; H_aldehyde [label="H",

pos="2.4,-1.6!"]; O_aldehyde [label="O", pos="3.4,-0.4!"];

// Thiazole hydrogens H4 [label="H", pos="1.9,0.8!"];

// Define edges for bonds // Thiazole ring C2 -- N1 [len=1.5]; N1 -- C4 [len=1.5]; C4 -- C5

[len=1.5]; C5 -- S1 [len=1.5]; S1 -- C2 [len=1.5];

// Phenyl ring to Thiazole C2 -- C_phenyl_1;

// Phenyl ring bonds C_phenyl_1 -- C_phenyl_2; C_phenyl_2 -- C_phenyl_3; C_phenyl_3 --

C_phenyl_4; C_phenyl_4 -- C_phenyl_5; C_phenyl_5 -- C_phenyl_6; C_phenyl_6 --

C_phenyl_1; C_phenyl_4 -- F1;
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// Aldehyde group to Thiazole C5 -- C_aldehyde; C_aldehyde -- H_aldehyde; C_aldehyde --

O_aldehyde [style=double];

// C-H bond on thiazole C4 -- H4;

// Double bonds in rings // These are illustrative and not perfectly placed by neato // A label can

be used to denote aromaticity if needed } enddot Caption: Chemical Structure of 2-(4-
Fluorophenyl)thiazole-5-carbaldehyde.

Table 1: Chemical Identifiers and Properties

Identifier Value Reference

IUPAC Name
2-(4-fluorophenyl)thiazole-5-

carbaldehyde
[2]

CAS Number
914348-80-4 (Primary),

921124-57-4
[2][3]

Molecular Formula C₁₀H₆FNOS [2][4][5]

Molecular Weight 207.22 g/mol [4][5]

Canonical SMILES
C1=CC(=CC=C1C2=NC=C(S2

)C=O)F
[2]

Synthesis Methodologies
The synthesis of 2-(4-Fluorophenyl)thiazole-5-carbaldehyde can be approached through

several strategic routes. The choice of method often depends on the availability of starting

materials, desired scale, and laboratory capabilities. The most prevalent and effective methods

involve either constructing the thiazole ring with the phenyl group attached or formylating a pre-

existing 2-(4-fluorophenyl)thiazole scaffold.

Hantzsch Thiazole Synthesis
A foundational method for thiazole synthesis, the Hantzsch synthesis provides a reliable route

by condensing an α-haloketone with a thioamide.[2] For this specific target, the pathway would

involve 4-fluorothiobenzamide and a 3-halo-2-oxopropanal derivative.
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Mechanism: The synthesis proceeds via a nucleophilic attack of the thioamide's sulfur atom

on the α-carbon of the haloketone, followed by an intramolecular cyclization and dehydration

to yield the aromatic thiazole ring.[2]

Formylation of 2-(4-Fluorophenyl)thiazole via Vilsmeier-
Haack Reaction
The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of

electron-rich aromatic and heteroaromatic compounds.[6][7] It is particularly well-suited for

introducing the C5-aldehyde group onto the 2-(4-fluorophenyl)thiazole core. The Vilsmeier

reagent, a chloromethyleniminium salt, is typically generated in situ from phosphorus

oxychloride (POCl₃) and a formamide, most commonly N,N-dimethylformamide (DMF).[7][8][9]

dot digraph "Vilsmeier_Haack_Workflow" { graph [rankdir="LR", splines=ortho]; node

[shape=box, style=rounded, fontname="Helvetica", color="#4285F4", fontcolor="#202124",

fillcolor="#F1F3F4"]; edge [color="#5F6368"];

// Nodes start [label="Starting Materials:\n- 2-(4-Fluorophenyl)thiazole\n- POCl₃\n- DMF"];

reagent_formation [label="In Situ Formation of\nVilsmeier Reagent"]; electrophilic_attack

[label="Electrophilic Attack\nat C5 Position"]; iminium_intermediate [label="Formation

of\nIminium Salt Intermediate"]; hydrolysis [label="Aqueous Workup\n(Hydrolysis)"]; product

[label="Final Product:\n2-(4-Fluorophenyl)thiazole\n-5-carbaldehyde", shape=ellipse,

style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> reagent_formation [label="Mixing"]; reagent_formation -> electrophilic_attack

[label="Electrophile Generation"]; electrophilic_attack -> iminium_intermediate;

iminium_intermediate -> hydrolysis [label="Quenching"]; hydrolysis -> product; } enddot

Caption: Workflow for Vilsmeier-Haack formylation.

Experimental Protocol: Vilsmeier-Haack Formylation

Reagent Preparation: In a three-necked flask equipped with a dropping funnel and a nitrogen

inlet, cool N,N-dimethylformamide (DMF) to 0°C in an ice bath.

Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃) dropwise to the chilled

DMF with constant stirring. Causality Note: This exothermic reaction forms the electrophilic
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Vilsmeier reagent. Slow, dropwise addition at low temperature is critical to control the

reaction rate and prevent side reactions.

Substrate Addition: After the addition of POCl₃ is complete, add a solution of 2-(4-

fluorophenyl)thiazole in a suitable solvent (e.g., DMF or a chlorinated solvent) to the reaction

mixture.

Reaction: Allow the mixture to warm to room temperature and then heat as required (e.g.,

60-80°C) for several hours, monitoring the reaction progress by Thin Layer Chromatography

(TLC).

Quenching and Hydrolysis: After completion, cool the reaction mixture and carefully pour it

onto crushed ice. This step hydrolyzes the intermediate iminium salt to the desired aldehyde.

Neutralization and Extraction: Neutralize the acidic solution with a base (e.g., sodium

bicarbonate or sodium hydroxide solution) until pH is neutral or slightly basic. Extract the

aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium

sulfate, and concentrate under reduced pressure. The crude product is then purified, typically

by column chromatography on silica gel, to yield pure 2-(4-fluorophenyl)thiazole-5-
carbaldehyde.

Spectroscopic Characterization
Definitive structural confirmation is achieved through a combination of spectroscopic

techniques.

Table 2: Key Spectroscopic Signatures
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Technique Observation Interpretation Reference

¹H NMR Singlet, δ ≈ 9.77 ppm

Highly deshielded

aldehyde proton

(CHO) due to the

electron-withdrawing

nature of the thiazole

ring.

[2]

Multiplets in aromatic

region

Protons of the 4-

fluorophenyl group

and the C4-proton of

the thiazole ring.

[2]

IR
Strong absorption,

1705-1715 cm⁻¹

Carbonyl (C=O)

stretching vibration of

the aromatic aldehyde

group, conjugated

with the thiazole ring.

[2]

¹³C NMR Signal > 180 ppm
Carbonyl carbon of

the aldehyde.

¹⁹F NMR Singlet or multiplet

Presence of the

fluorine atom on the

phenyl ring.

[2]

Chemical Reactivity and Synthetic Utility
The reactivity of 2-(4-fluorophenyl)thiazole-5-carbaldehyde is dominated by its aldehyde

functional group, making it a valuable synthon for constructing more complex molecular

architectures.

dot digraph "Reactivity_Diagram" { graph [splines=true, overlap=false]; node [shape=box,

style="rounded,filled", fontname="Helvetica", fillcolor="#F1F3F4", color="#4285F4",

fontcolor="#202124"]; edge [color="#5F6368"];

// Central Molecule central_mol [label="2-(4-Fluorophenyl)thiazole-5-carbaldehyde",

shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];
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// Reaction Types condensation [label="Condensation Reactions"]; nucleophilic

[label="Nucleophilic Addition"]; oxidation [label="Oxidation"]; reductive_amination

[label="Reductive Amination"];

// Products imine [label="Imines / Schiff Bases", style=filled, fillcolor="#FFFFFF"]; alcohol

[label="Secondary Alcohols", style=filled, fillcolor="#FFFFFF"]; acid [label="Carboxylic Acid",

style=filled, fillcolor="#FFFFFF"]; amine [label="Amines", style=filled, fillcolor="#FFFFFF"];

// Edges central_mol -> condensation [label="+ Primary Amines"]; condensation -> imine;

central_mol -> nucleophilic [label="+ Organometallics\n(e.g., Grignard)"]; nucleophilic ->

alcohol;

central_mol -> oxidation [label="+ Oxidizing Agent\n(e.g., KMnO₄)"]; oxidation -> acid;

central_mol -> reductive_amination [label="+ Amine, NaBH₃CN"]; reductive_amination ->

amine; } enddot Caption: Key reactions of the aldehyde moiety.

Condensation Reactions: The aldehyde readily reacts with primary amines to form imines

(Schiff bases), which are themselves important intermediates for the synthesis of nitrogen-

containing heterocycles.[2]

Nucleophilic Additions: It undergoes nucleophilic attack by reagents such as Grignard or

organolithium compounds to form secondary alcohols.[2]

Wittig Reaction: Reaction with phosphorus ylides can convert the aldehyde into an alkene,

providing a route for carbon-carbon bond formation.

Oxidation/Reduction: The aldehyde can be oxidized to the corresponding carboxylic acid, 2-

(4-fluorophenyl)thiazole-5-carboxylic acid, another valuable synthetic intermediate.[10][11]

Conversely, it can be reduced to the primary alcohol.

Cyclization Reactions: The bifunctional nature of the molecule (aldehyde and thiazole ring)

allows it to participate in cyclization reactions to build fused heterocyclic systems.[2]

Applications in Research and Drug Discovery
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The true value of 2-(4-fluorophenyl)thiazole-5-carbaldehyde lies in its role as a key building

block for the synthesis of biologically active compounds.[1][2] The thiazole nucleus is a well-

established pharmacophore found in numerous approved drugs and clinical candidates.[10][12]

Anticancer Agents: Thiazole derivatives have shown potential in inhibiting cancer cell

proliferation and inducing apoptosis.[2][13] This scaffold is used to synthesize novel

molecules targeting various pathways in oncology.[12]

Antimicrobial Compounds: The thiazole ring is a core component of many compounds with

antibacterial and antifungal properties.[2][12]

Enzyme Inhibition: The molecule serves as a starting point for developing inhibitors of

enzymes like kinases or CYP51, which are important targets in various diseases.[10][11]

Material Science: The unique electronic and optical properties of thiazole-containing

molecules suggest potential applications in the development of novel organic materials.[2]

Safety and Handling
Currently, specific, comprehensive toxicity data for 2-(4-fluorophenyl)thiazole-5-
carbaldehyde is not widely available.[2] Therefore, it must be handled with caution in a

laboratory setting, adhering to standard safety protocols for research chemicals.

General Precautions: Handle in a well-ventilated area or a chemical fume hood.[14][15]

Avoid generating dust.[14]

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles,

and a lab coat to prevent skin and eye contact.[14][15]

Hazards: Based on similar chemical structures, potential hazards include skin irritation,

serious eye irritation, and possible respiratory irritation.[14]

Storage: Keep the container tightly closed and store in a cool, dry place, potentially under an

inert atmosphere.[14]

Conclusion
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2-(4-Fluorophenyl)thiazole-5-carbaldehyde is a high-value synthetic intermediate with a

strategic combination of reactive sites and structural motifs. Its utility is firmly established in the

field of medicinal chemistry, where it serves as a versatile platform for the design and synthesis

of novel therapeutic agents. The methodologies for its synthesis are well-documented, and its

reactivity is predictable, making it an accessible and powerful tool for researchers and drug

development professionals. A thorough understanding of its properties, as outlined in this

guide, is essential for unlocking its full potential in the advancement of chemical and

pharmaceutical sciences.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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